molecular formula C22H22ClN3O2 B4515410 N-(4-tert-butylphenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(4-tert-butylphenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4515410
M. Wt: 395.9 g/mol
InChI Key: SHXNVJVETQENNH-UHFFFAOYSA-N
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Description

N-(4-tert-butylphenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a pyridazinone derivative characterized by a central pyridazinone core, a 2-chlorophenyl substituent at position 3, and an acetamide group linked to a 4-tert-butylphenyl moiety. Its tert-butyl group enhances lipophilicity and metabolic stability compared to smaller alkyl substituents .

Properties

IUPAC Name

N-(4-tert-butylphenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2/c1-22(2,3)15-8-10-16(11-9-15)24-20(27)14-26-21(28)13-12-19(25-26)17-6-4-5-7-18(17)23/h4-13H,14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXNVJVETQENNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-tert-butylphenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide” typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.

    Substitution Reactions:

    Acylation: The final step involves the acylation of the pyridazinone derivative with 4-tert-butylphenyl acetic acid under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of hydroxylated or carboxylated derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the pyridazinone ring, potentially forming alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(4-tert-butylphenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide” would depend on its specific biological target. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would require experimental validation.

Comparison with Similar Compounds

Structural Modifications and Their Implications

The pharmacological profile of pyridazinone derivatives is highly sensitive to substituent variations. Below is a comparative analysis of key analogues:

Compound Name Structural Features Key Differences Biological Implications References
N-(4-tert-butylphenyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide 4-chlorophenyl at position 3 Chlorine at para position on phenyl ring Altered electronic properties; may influence receptor binding orientation compared to ortho-substituted analogues
N-(4-butoxyphenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide Butoxy group on phenyl ring; fluorine at ortho position Fluorine’s electronegativity and smaller size vs. chlorine Enhanced metabolic stability; potential for improved target specificity
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-ethylphenyl)acetamide Ethyl group on phenyl ring Smaller alkyl group vs. tert-butyl Reduced lipophilicity; shorter half-life in vivo
N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide Thiazole ring fused to acetamide Additional heterocyclic ring Potential for enhanced binding to enzymes or receptors via thiazole’s nitrogen atoms
N-(3-chloro-4-methoxyphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide Chlorine and methoxy groups on phenyl ring Dual substituents (electron-withdrawing and donating) Modified solubility and redox properties; possible dual-mode pharmacological action

Characterization

  • NMR Spectroscopy : Used to confirm substituent positions (e.g., distinguishing 2-chloro vs. 4-chloro isomers) .
  • HPLC-MS : Ensures purity (>95% for pharmacological studies) .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-(4-tert-butylphenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:

  • Temperature : Reactions often proceed at 60–80°C to balance yield and side-product formation .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) or ethanol are preferred to stabilize intermediates .
  • Catalysts : Acid catalysts (e.g., HCl or H₂SO₄) enhance cyclization of the pyridazinone core .
  • Analytical Monitoring : Use HPLC to track reaction progress and NMR to confirm intermediate purity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., tert-butyl and chlorophenyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., distinguishing Cl isotopes) .
  • IR Spectroscopy : Confirms functional groups like the acetamide carbonyl (~1650 cm⁻¹) and pyridazinone C=O (~1700 cm⁻¹) .

Q. What are the primary therapeutic targets hypothesized for this compound?

  • Methodological Answer : Based on structural analogs (e.g., pyridazinones with anti-inflammatory/anticancer activity), potential targets include:

  • Kinases or GPCRs : The acetamide and pyridazinone moieties may interact with ATP-binding pockets .
  • Oxidative Stress Pathways : The chlorophenyl group could modulate redox-sensitive targets .
  • Validation : Use in vitro assays (e.g., enzyme inhibition) and molecular docking studies to prioritize targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from purity or assay variability. Mitigation strategies include:

  • Orthogonal Purification : Re-purify via preparative HPLC or column chromatography .
  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) .
  • Structural Confirmation : Use X-ray crystallography to rule out polymorphic effects .

Q. What experimental approaches are recommended to study macromolecular interactions (e.g., protein binding)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .
  • Cryo-EM/X-ray Crystallography : Resolve binding modes at atomic resolution (if crystals are obtainable) .

Q. How can stereochemical or regiochemical variations impact the compound’s activity?

  • Methodological Answer :

  • Synthetic Control : Use chiral catalysts (e.g., BINOL derivatives) to isolate enantiomers .
  • Activity Comparison : Test isomers in parallel assays (e.g., cytotoxicity screens) .
  • Computational Modeling : Compare docking scores of isomers to predict selectivity .

Q. What strategies are effective for derivatizing the pyridazinone core to enhance pharmacokinetic properties?

  • Methodological Answer :

  • Functional Group Addition : Introduce solubilizing groups (e.g., -SO₃H) at the pyridazinone 5-position .
  • Prodrug Design : Convert the acetamide to ester prodrugs for improved bioavailability .
  • Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., tert-butyl oxidation) .

Q. How can researchers elucidate the mechanistic role of the 2-chlorophenyl substituent?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with F, Br, or Me substituents and compare activity .
  • Isotopic Labeling : Use ³⁶Cl-labeled analogs to track metabolic fate .
  • Computational Studies : Perform MD simulations to assess substituent effects on target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-tert-butylphenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-tert-butylphenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

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